2-(iso-Pentylthio)benzaldehyde
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Overview
Description
2-(iso-Pentylthio)benzaldehyde is an organic compound with the molecular formula C13H18OS. It is characterized by the presence of a benzaldehyde group substituted with an iso-pentylthio group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(iso-Pentylthio)benzaldehyde can be achieved through several methods. One common approach involves the reaction of benzaldehyde with iso-pentylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of a base such as sodium hydroxide to facilitate the formation of the thioether linkage .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(iso-Pentylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thioether group can participate in substitution reactions, where the iso-pentyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(iso-Pentylthio)benzoic acid.
Reduction: Formation of 2-(iso-Pentylthio)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
2-(iso-Pentylthio)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(iso-Pentylthio)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thioether group may also interact with biological molecules, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-(Pentylthio)benzaldehyde: Similar structure but with a straight-chain pentyl group instead of an iso-pentyl group.
2-(Methylthio)benzaldehyde: Contains a methylthio group instead of an iso-pentylthio group.
2-(Ethylthio)benzaldehyde: Contains an ethylthio group instead of an iso-pentylthio group
Uniqueness
2-(iso-Pentylthio)benzaldehyde is unique due to the presence of the iso-pentylthio group, which can impart different steric and electronic properties compared to its straight-chain or shorter-chain analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
2-[2-(3-methylbutylsulfanyl)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-11(2)8-10-15-13-6-4-3-5-12(13)7-9-14/h3-6,11,14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTCRWFYTGSJSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=CC=CC=C1CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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